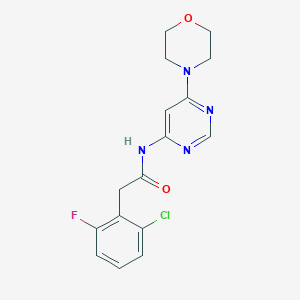

2-(2-chloro-6-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide

Description

2-(2-Chloro-6-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide is a synthetic small molecule characterized by a 2-chloro-6-fluorophenyl group linked via an acetamide bridge to a 6-morpholinopyrimidin-4-yl substituent. The morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) enhances solubility and modulates pharmacokinetic properties compared to simpler aromatic substituents.

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-(6-morpholin-4-ylpyrimidin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClFN4O2/c17-12-2-1-3-13(18)11(12)8-16(23)21-14-9-15(20-10-19-14)22-4-6-24-7-5-22/h1-3,9-10H,4-8H2,(H,19,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOANRDTEAXUMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NC(=O)CC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Preparation of 2-chloro-6-fluoroaniline: This intermediate is synthesized through the halogenation of aniline derivatives.

Formation of 2-(2-chloro-6-fluorophenyl)acetic acid: This step involves the acylation of 2-chloro-6-fluoroaniline with chloroacetic acid under acidic conditions.

Synthesis of 6-morpholinopyrimidine: This intermediate is prepared by reacting morpholine with pyrimidine derivatives.

Coupling Reaction: The final step involves coupling 2-(2-chloro-6-fluorophenyl)acetic acid with 6-morpholinopyrimidine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of 2-(2-chloro-6-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro and fluoro groups in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, and alkoxides under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.

Modulate Receptors: Interact with cellular receptors, leading to changes in signal transduction pathways.

Affect Gene Expression: Influence the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s closest analogs, identified in the evidence, share the 2-(2-chloro-6-fluorophenyl)acetamide backbone but differ in the nitrogen-containing substituent. Key comparisons include:

Key Observations :

- The morpholine group in the target compound likely improves water solubility compared to pyridinyl () or sulfonylphenyl () analogs, which are more lipophilic.

Biological Activity

The compound 2-(2-chloro-6-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide is a member of the chloroacetamide class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its anti-inflammatory and antimicrobial properties, as well as its potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of 2-(2-chloro-6-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide is , with a molecular weight of approximately 336.77 g/mol. The presence of a chloro and fluorine atom on the phenyl ring contributes to its lipophilicity, enhancing its ability to permeate cellular membranes.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds related to 2-(2-chloro-6-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide. For instance, derivatives containing morpholinopyrimidine structures demonstrated significant inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells. This inhibition was associated with a decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both mRNA and protein levels . The findings suggest that these compounds could serve as novel therapeutic agents for treating inflammation-related disorders.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| V4 | 10 | iNOS inhibition |

| V8 | 12 | COX-2 inhibition |

Antimicrobial Activity

The antimicrobial efficacy of chloroacetamides, including 2-(2-chloro-6-fluorophenyl)-N-(6-morpholinopyrimidin-4-yl)acetamide, has been evaluated against various pathogens. A study indicated that chloroacetamides showed significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while exhibiting moderate effectiveness against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans. The structure-activity relationship (SAR) analysis revealed that the position of substituents on the phenyl ring greatly influenced their antimicrobial potency.

Case Studies

- Anti-inflammatory Effects : A series of experiments conducted on macrophage cell lines demonstrated that compounds derived from morpholinopyrimidine significantly reduced inflammatory markers in response to LPS stimulation. This suggests potential applications in managing chronic inflammatory diseases .

- Antimicrobial Testing : In vitro tests against various bacterial strains confirmed that the compound exhibited notable antibacterial properties, particularly against Gram-positive strains. The study emphasized the importance of structural modifications in enhancing biological activity .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step reactions, starting with halogenated aryl precursors and coupling with pyrimidine derivatives. For example:

- Step 1: Acylation of 2-chloro-6-fluoroaniline to form the acetamide core (e.g., using chloroacetyl chloride under basic conditions).

- Step 2: Suzuki-Miyaura coupling to introduce the morpholine-substituted pyrimidine moiety, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in DMF at 80–100°C .

- Key intermediates (e.g., 4-chloro-6-morpholinopyrimidine) are characterized via ¹H/¹³C NMR (to confirm substitution patterns) and LC-MS (to verify molecular weight). Reaction progress is monitored using TLC (silica gel, CH₂Cl₂/MeOH eluent) .

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Characterization Methods |

|---|---|---|---|

| 1 | Chloroacetyl chloride, K₂CO₃, THF, 0°C → RT | 75% | NMR, LC-MS |

| 2 | Pd(PPh₃)₄, Na₂CO₃, DMF, 100°C, 16 h | 31% | NMR, HPLC |

Advanced: How do computational methods (e.g., DFT) elucidate electronic properties and reactivity?

Answer:

Density functional theory (DFT) calculations (e.g., using B3LYP/6-31G*) model the compound’s electron density distribution, frontier molecular orbitals (FMOs), and reactive sites. For instance:

- HOMO-LUMO gaps predict charge-transfer interactions, relevant for biological activity .

- Electrostatic potential maps identify nucleophilic/electrophilic regions, aiding in predicting sites for substitution or hydrogen bonding .

- Solvent effects (e.g., polarizable continuum models) refine predictions of solvation energies and reaction pathways .

Note: Discrepancies between computational and experimental data (e.g., reaction yields) may arise from approximations in solvent modeling or transition-state neglect. Cross-validation with kinetic studies is critical .

Basic: What spectroscopic techniques validate structural purity?

Answer:

- ¹H/¹³C NMR: Confirm regiochemistry (e.g., distinguishing para/ortho fluorine effects) and morpholine integration. Aromatic protons in the 6.8–7.4 ppm range and acetamide NH at ~10 ppm are diagnostic .

- X-ray crystallography (e.g., SHELX refinement): Resolves absolute configuration and crystal packing. For example, C=O bond lengths (~1.22 Å) and torsion angles validate the acetamide conformation .

- HPLC-MS: Quantifies purity (>95%) and detects trace byproducts (e.g., dehalogenated analogs) .

Advanced: How are contradictions in biological activity data resolved across studies?

Answer: Contradictions often stem from:

- Assay variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀).

- Solubility limitations: Poor aqueous solubility may underreport activity. Use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies .

- Metabolic instability: Hepatic microsome assays identify rapid degradation pathways (e.g., morpholine ring oxidation). Stabilize via fluorination or steric hindrance .

Example: A study reporting weak kinase inhibition (IC₅₀ >10 µM) versus strong activity (IC₅₀ = 0.5 µM) might reflect differences in ATP concentrations or pre-incubation times. Standardize protocols using CEREP panels .

Basic: How is synthetic purity optimized and quantified?

Answer:

- Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) removes unreacted starting materials. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water) is effective .

- Purity criteria: ≥95% by HPLC (UV detection at 254 nm). Mass spectrometry confirms absence of isobaric impurities (e.g., dechlorinated analogs) .

- Thermogravimetric analysis (TGA): Detects residual solvents (<0.5% w/w), critical for reproducibility in biological assays .

Advanced: What molecular modeling strategies predict target binding modes?

Answer:

- Docking studies (AutoDock Vina, Glide): Screen against crystallographic targets (e.g., kinases PDB: 3POZ). The morpholine oxygen’s H-bonding to hinge regions and chlorofluorophenyl π-stacking are key interactions .

- Molecular dynamics (MD) simulations (AMBER/CHARMM): Assess binding stability over 100 ns trajectories. For example, RMSD <2 Å indicates stable binding .

- Free-energy perturbation (FEP): Quantifies ΔΔG for SAR, guiding substitutions (e.g., replacing fluorine with CF₃ to enhance hydrophobic interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.